1H-Naphtho[1,2-d]imidazole vs. 3H-Isomer: OLED External Quantum Efficiency and Turn-On Voltage in Single-Layer Devices
In a direct head-to-head comparison within single-layer non-doped fluorescent OLED devices, 1H-naphtho[1,2-d]imidazole-based emitters significantly outperformed their 3H-naphtho[1,2-d]imidazole isomeric counterparts. The 1H-isomer-based device achieved a ground-breaking EQE of 4.37% with a low turn-on voltage of 2.7 V, which was described as 'hitherto the best performance for a non-doped single-layer fluorescent OLED' [1]. The superior performance is attributed to the 1H-isomer's much higher capacity for direct electron-injection from the cathode. Multi-layer devices using 1H-naphtho[1,2-d]imidazole derivatives yielded EQE values of 4.12–6.08% with deep-blue CIE y coordinates of 0.077–0.115, representing significantly better blue-color purity than analogous benzimidazole- or phenanthro[9,10-d]imidazole-based molecules [1]. This tautomer-dependent performance differential demonstrates that the 1H-configuration—which is the tautomeric form of 2-ethyl-1H-naphtho[1,2-d]imidazole—is structurally non-negotiable for optoelectronic applications.
| Evidence Dimension | OLED device performance: EQE, turn-on voltage, and CIE color purity |
|---|---|
| Target Compound Data | 1H-naphtho[1,2-d]imidazole derivatives: Single-layer EQE = 4.37%; turn-on voltage = 2.7 V; Multi-layer EQE = 4.12–6.08%; CIE y = 0.077–0.115 |
| Comparator Or Baseline | 3H-naphtho[1,2-d]imidazole analogues: Significantly inferior performance in single-layer devices (exact EQE not reported, described qualitatively as markedly lower); benzimidazole/phenanthroimidazole analogues: inferior blue-color purity |
| Quantified Difference | EQE of 4.37% (single-layer 1H) described as 'hitherto the best performance' for this device class; multi-layer CIE y = 0.077–0.115 |
| Conditions | Non-doped single-layer and multi-layer fluorescent OLED devices; deep-blue emission region |
Why This Matters
For OLED materials procurement or development, selecting the 1H-tautomeric form (as present in 2-ethyl-1H-naphtho[1,2-d]imidazole) over the 3H-isomer directly impacts device efficiency and color purity, with documented EQE improvements sufficient to distinguish competitive from non-competitive device performance.
- [1] Liu, M.; Li, X.-L.; Chen, D. C.; et al. Study of Configuration Differentia and Highly Efficient, Deep-Blue, Organic Light-Emitting Diodes Based on Novel Naphtho[1,2-d]imidazole Derivatives. Adv. Funct. Mater. 2015, 25 (32), 5190–5198. View Source
